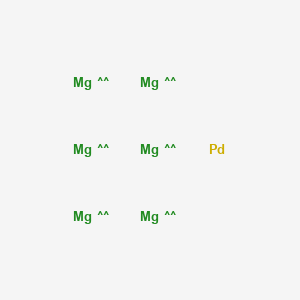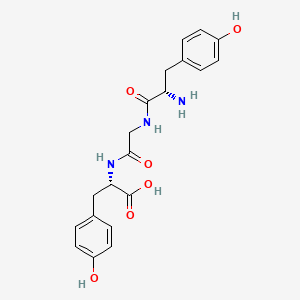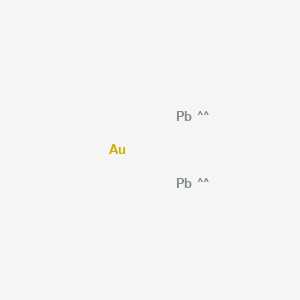
CID 71355462
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 71355462” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The process may include steps such as condensation, cyclization, and functional group modifications.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity. Solvents and catalysts play a crucial role in facilitating these reactions.
Industrial Production Methods: Industrial-scale production of compound “CID 71355462” would involve optimization of the synthetic routes to achieve high efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Compound “CID 71355462” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Compound “CID 71355462” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique reactivity makes it valuable for developing new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, materials, and as a catalyst in certain processes.
Mecanismo De Acción
The mechanism of action of compound “CID 71355462” involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, the compound is believed to exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity and function.
Pathways Involved: Modulating signaling pathways and biochemical processes within cells, leading to changes in cellular behavior and responses.
Comparación Con Compuestos Similares
Compound “CID 71355462” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as “CID 63015” and “CID 63014”.
Uniqueness: The distinct chemical structure and reactivity of “this compound” set it apart from other compounds
Propiedades
Número CAS |
12006-57-4 |
|---|---|
Fórmula molecular |
AuPb2 |
Peso molecular |
6.1e+02 g/mol |
InChI |
InChI=1S/Au.2Pb |
Clave InChI |
RUQBULAZTPPNSX-UHFFFAOYSA-N |
SMILES canónico |
[Au].[Pb].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)

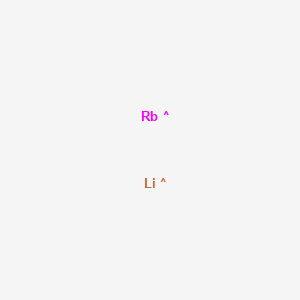
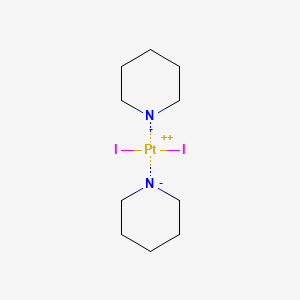



![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
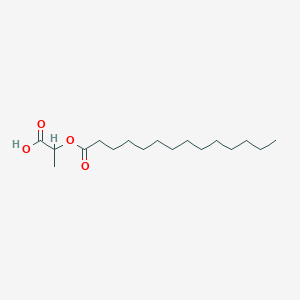
![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)
